An In-depth Technical Guide to 3-(3-Methylpiperidin-3-yl)pyridine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(3-Methylpiperidin-3-yl)pyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-(3-Methylpiperidin-3-yl)pyridine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective for researchers. The guide covers a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on the well-documented activities of related pyridine and piperidine-containing compounds. This document is intended to serve as a foundational resource for scientists interested in the exploration of this and similar chemical entities in drug discovery and development.
Chemical Identity and Structure
3-(3-Methylpiperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring at the 3-position. A key structural feature is the quaternary carbon at the 3-position of the piperidine ring, which is substituted with both a methyl group and the pyridine ring.
Molecular Formula: C₁₁H₁₆N₂
Molecular Weight: 176.26 g/mol
IUPAC Name: 3-(3-Methylpiperidin-3-yl)pyridine
CAS Number: Not available in common databases as of the last search.
Figure 1. Chemical structure of 3-(3-Methylpiperidin-3-yl)pyridine.
Predicted Physicochemical Properties
The following properties are estimated based on the chemical structure and data from analogous compounds such as 3-methylpyridine and 3-methylpiperidine. These values should be considered as approximations and require experimental validation.
| Property | Predicted Value | Reference Compound Data |
| Molecular Weight | 176.26 g/mol | N/A |
| logP | ~1.5 - 2.5 | 3-Methylpyridine: ~1.11, 3-Methylpiperidine: ~1.1 |
| pKa (most basic) | ~9.5 - 10.5 (piperidine N) | 3-Methylpiperidine: ~11.2 |
| pKa (weakest basic) | ~5.0 - 6.0 (pyridine N) | 3-Methylpyridine: ~5.63[1] |
| Boiling Point | >200 °C (estimated) | 3-Methylpyridine: 144 °C |
| Solubility | Likely soluble in water and polar organic solvents. | 3-Methylpyridine and 3-Methylpiperidine are water-soluble[2]. |
Proposed Synthesis
The synthesis of 3-(3-Methylpiperidin-3-yl)pyridine presents a challenge due to the need to create a quaternary carbon center on the piperidine ring. A plausible retrosynthetic analysis suggests a strategy involving the alkylation of a suitable piperidine precursor.
Figure 2. Proposed synthetic workflow for 3-(3-Methylpiperidin-3-yl)pyridine.
Step-by-Step Methodological Considerations:
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Esterification of 3-Cyanopyridine: Commercially available 3-cyanopyridine can be converted to ethyl nicotinate via Fischer esterification using ethanol and a strong acid catalyst like sulfuric acid.
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N-Benzylation and Dieckmann Condensation: The pyridine ring can be activated for subsequent reactions by N-benzylation using benzyl bromide. The resulting pyridinium salt can then undergo a Dieckmann condensation to form the piperidine ring, yielding a β-keto ester intermediate.
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Grignard Reaction and Decarboxylation: The ketone at the 3-position can be reacted with a methyl Grignard reagent (methylmagnesium bromide) to introduce the methyl group and form a tertiary alcohol. Subsequent acidic workup would likely lead to decarboxylation.
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Introduction of the Pyridine Ring: The tertiary alcohol could be dehydrated to form an enamine, which could then be reacted with 3-bromopyridine in a palladium-catalyzed cross-coupling reaction. Alternatively, a direct nucleophilic substitution of the hydroxyl group (after conversion to a better leaving group like a tosylate) with a pyridyl organometallic reagent could be explored.
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Debenzylation: The final step would involve the removal of the N-benzyl protecting group, typically through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst), to yield the target compound, 3-(3-Methylpiperidin-3-yl)pyridine.
Note: This proposed synthesis is based on established organic chemistry principles. The specific reaction conditions, yields, and purification methods would require experimental optimization.
Predicted Spectroscopic Data
While no experimental spectra are available, the following are predicted key features for ¹H and ¹³C NMR spectroscopy based on the structure.
¹H NMR (predicted):
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Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing characteristic coupling patterns for a 3-substituted pyridine.
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Piperidine Ring Protons: A series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).
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Methyl Protons: A singlet in the upfield region (δ ~1.0-1.5 ppm).
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N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR (predicted):
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Pyridine Ring Carbons: Five signals in the downfield region (δ ~120-150 ppm).
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Piperidine Ring Carbons: Five signals in the aliphatic region (δ ~20-60 ppm).
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Quaternary Carbon: A signal for the C3 of the piperidine ring, which would be shifted downfield due to the two substituents.
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Methyl Carbon: A signal in the upfield region (δ ~15-25 ppm).
Potential Applications in Drug Discovery
The 3-(3-Methylpiperidin-3-yl)pyridine scaffold combines two key pharmacophores: the pyridine ring and the piperidine ring. Both are prevalent in a wide range of biologically active molecules and approved drugs.
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Pyridine Derivatives: These are found in drugs with a vast array of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3]
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Piperidine Derivatives: The piperidine moiety is a common feature in central nervous system (CNS) active drugs, including antipsychotics and analgesics. The substitution pattern on the piperidine ring is crucial for determining the pharmacological activity. For instance, 3-substituted piperidines are key components of several drugs, including the anticancer agent Niraparib and the antipsychotic agent Preclamol.[4][5]
Given the structural features of 3-(3-Methylpiperidin-3-yl)pyridine, it could be a valuable building block or a lead compound for the development of novel therapeutics, particularly for CNS disorders or as a ligand for various receptors and enzymes. The presence of the methyl group at the 3-position could influence the compound's conformational flexibility and its interaction with biological targets.
Conclusion
References
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
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